6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with a pyridine ring, a sulfonamide group, and a triazole moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
Without specific information on the compound’s target, the mode of action of 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide remains unclear. The compound’s interaction with its targets and the resulting changes at the molecular or cellular level are yet to be elucidated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne under acidic or basic conditions.
Attachment of the Triazole to the Pyridine Ring: This step often involves a nucleophilic substitution reaction where the triazole moiety is introduced to the pyridine ring, typically using a chlorinated pyridine derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide may exhibit bioactive properties, such as antimicrobial or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylpyridine-3-sulfonamide: Lacks the triazole moiety, resulting in different reactivity and biological activity.
N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide:
Uniqueness
The presence of both the triazole and sulfonamide groups in 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide imparts unique chemical reactivity and potential biological activity, distinguishing it from other related compounds. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest in scientific research and industrial applications.
Biological Activity
6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a pyridine ring, a sulfonamide group, and a triazole moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The IUPAC name for this compound is this compound. Its structural formula can be represented as follows:
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets, potentially exhibiting antimicrobial and anticancer activities. The presence of the triazole and sulfonamide groups may facilitate interactions with enzymes or receptors involved in various cellular pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, sulfonamides are well-known for their antibacterial effects. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains, although specific data on its efficacy against particular pathogens is limited.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to other known kinase inhibitors. For example, triazole derivatives have been reported to inhibit various kinases associated with cancer progression. The compound's ability to interfere with signaling pathways in cancer cells could make it a candidate for further investigation in cancer therapy.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit key enzymes involved in tumor growth and proliferation. While specific studies on this compound are sparse, its structural analogs have shown promising results in inhibiting cancer cell lines.
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Compound A | ALK5 | 0.013 | |
Compound B | Bcr-Abl | 0.027 | |
Compound C | Plasmodium falciparum PK1 | 0.262 |
Pharmacokinetics
Pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics. For instance, compounds with triazole rings often exhibit good oral bioavailability and systemic exposure in animal models. Further pharmacokinetic studies on this specific compound are necessary to establish its viability as a therapeutic agent.
Properties
IUPAC Name |
6-chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2S/c1-18(22(20,21)10-5-6-11(14)15-7-10)8-12-16-17-13(19(12)2)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJLXSHNAPEZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CN(C)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.